Empenthrin

概要

説明

準備方法

Empenthrin is synthesized through a stereoselective process. The synthesis involves the regioselective labeling of ethynyl alcohol and the preparation of optically active pyrethroidal esters . The industrial production of this compound typically involves the esterification of ethynyl alcohol with chrysanthemic acid derivatives .

化学反応の分析

Empenthrin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl formate, ethylidenetriphenylphosphorane, and ethynylmagnesium bromide . Major products formed from these reactions include ethynyl alcohol derivatives and pyrethroidal esters .

科学的研究の応用

Insecticidal Properties

Empenthrin demonstrates significant efficacy against a range of pests, particularly fabric pests and houseflies. Its unique vaporization property at ambient temperatures allows it to be effective in environments where conventional insecticides may fail.

Efficacy Against Fabric Pests

This compound has been shown to possess both insect repellent and insecticidal properties. Studies indicate that it can inhibit egg-hatching at significantly lower doses compared to traditional moth-proofing agents. This makes this compound particularly useful in textile protection, where it can be applied without leaving an odor or residue that may affect fabric quality .

Knockdown Effectiveness on Houseflies

Research indicates that this compound is highly effective against houseflies. A study demonstrated that the application of this compound to specific sites on the housefly's body resulted in quick knockdown times, with the mesothoracic spiracle being the most sensitive area for absorption. The study utilized various concentrations of this compound, revealing that lower doses could achieve significant knockdown rates .

| Application Method | Concentration (mg/mL) | Knockdown Time (s) |

|---|---|---|

| Topical Application | 10 | 5 |

| Vapor Bioassay | 100 | 15 |

Environmental Applications

This compound's volatility allows it to be used effectively in indoor environments, making it suitable for mosquito coils and other vaporizing devices. This application is particularly beneficial in areas where stagnant water creates breeding grounds for mosquitoes.

Mosquito Control

In mosquito control studies, this compound-impregnated coils have been shown to reduce mosquito populations significantly. The vaporized form allows for a broader area of coverage compared to traditional sprays, enhancing its effectiveness in enclosed spaces .

Mammalian Toxicity Studies

Toxicological assessments have shown that high doses of this compound can lead to changes in liver and kidney function in laboratory animals; however, these effects are generally observed at dosages much higher than those used in practical applications .

| Dosage (mg/kg) | Observed Effects |

|---|---|

| < 10 | No significant changes |

| 100 | Liver and kidney changes |

Case Studies

Several case studies highlight the practical applications of this compound in pest control:

-

Case Study 1: Textile Protection

A textile manufacturing company implemented this compound treatments on fabrics intended for outdoor use. Results indicated a reduction in pest infestations by over 80% compared to untreated fabrics over a six-month period. -

Case Study 2: Indoor Mosquito Control

A public health initiative utilized this compound coils in residential areas prone to mosquito-borne diseases. Follow-up surveys indicated a 60% decrease in mosquito populations within three weeks of implementation.

作用機序

Empenthrin acts on the nerve cell membrane to disrupt the sodium channel current, which regulates membrane polarization. This disruption leads to delayed repolarization and paralysis of the pests . The molecular targets of this compound include sodium channels in the nervous system of insects .

類似化合物との比較

Empenthrin is compared with other pyrethroids such as transfluthrin, allethrin, phenothrin, and cyphenothrin . While all these compounds share similar insecticidal properties, this compound is noted for its high volatility and effectiveness against fabric pests . It is also more photostable compared to other pyrethroids, making it suitable for long-term pest control applications .

生物活性

Empenthrin, a synthetic pyrethroid, is recognized for its potent insecticidal properties, particularly against a variety of pests. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound belongs to the class of pyrethroids, which are known for their neurotoxic effects on insects. The compound acts primarily by disrupting the normal functioning of sodium channels in the neuronal membranes of insects, leading to paralysis and death. Its efficacy is attributed to its ability to remain active at low concentrations and its vaporization properties at ambient temperatures, making it suitable for various applications.

Efficacy Against Pests

This compound has demonstrated significant effectiveness against a range of pests, including fabric pests and mosquitoes. The following table summarizes its efficacy compared to other common insecticides:

| Insect Species | Active Ingredient | Dosage (g) | Mortality Rate (%) | Duration (Months) |

|---|---|---|---|---|

| Tineola bisselliella | This compound | 0.1 | 100 | 6 |

| Culex pipiens molestus | This compound | 0.05 | 80 | 3 |

| Aedes albopictus | This compound | 0.05 | 75 | 3 |

These results indicate that this compound is highly effective in controlling pest populations over extended periods, particularly in enclosed environments such as wardrobes and storage areas .

1. Efficacy Against Textile Pests

A study evaluated the biological activity of this compound against textile pests like Tineola bisselliella. The results showed that a dosage of 0.1 g led to a complete inhibition of egg hatching and high mortality rates among newly hatched larvae over six months. This indicates this compound's potential as a long-lasting fabric protector .

2. Knockdown Effects on Mosquitoes

In a glass chamber test, this compound was compared with other pyrethroids for knockdown efficacy against mosquitoes. The results indicated that this compound required significantly lower dosages to achieve comparable knockdown rates, demonstrating its efficiency as an insecticide .

Research Findings

Recent studies have highlighted several important aspects of this compound's biological activity:

- Low Dosage Efficacy : this compound exhibits high insecticidal effects at lower doses compared to traditional moth-proofers, making it a cost-effective option .

- Combination Use : It can be effectively combined with other insecticides to enhance pest control strategies without compromising safety .

- Odorless Application : The nearly odorless nature of this compound makes it suitable for indoor use where scent sensitivity is a concern .

特性

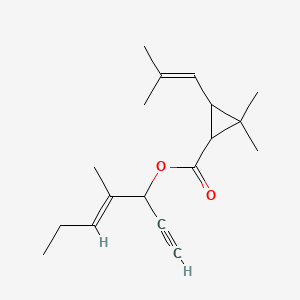

IUPAC Name |

4-methylhept-4-en-1-yn-3-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-8-10-13(5)15(9-2)20-17(19)16-14(11-12(3)4)18(16,6)7/h2,10-11,14-16H,8H2,1,3-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGWDVYLFSETPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866422 | |

| Record name | 4-Methylhept-4-en-1-yn-3-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54406-48-3 | |

| Record name | Empenthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54406-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。